molecular formula C177H279N53O48 B3029392 Hpth, nle(8,18)-tyr(34)- CAS No. 64297-16-1

Hpth, nle(8,18)-tyr(34)-

カタログ番号: B3029392
CAS番号: 64297-16-1
分子量: 3917 g/mol
InChIキー: NAFKWMGAEFGZJF-GJYCXHNGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Hpth, nle(8,18)-tyr(34)-” is a synthetic analogue of human parathyroid hormone. This compound is designed to mimic the biological activity of the natural hormone, which plays a crucial role in regulating calcium and phosphate metabolism in the body. The modifications at positions 8, 18, and 34 enhance its stability and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “Hpth, nle(8,18)-tyr(34)-” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound involves recombinant DNA technology. The gene encoding the modified parathyroid hormone is inserted into an expression vector and introduced into a host organism, typically Escherichia coli. The host cells produce the peptide, which is then purified using techniques like cation exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) .

化学反応の分析

Types of Reactions

“Hpth, nle(8,18)-tyr(34)-” undergoes various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with altered amino acid sequences .

科学的研究の応用

Bone Health and Osteoporosis Treatment

Hpth, nle(8,18)-tyr(34)- has been investigated for its potential to treat osteoporosis by stimulating bone formation. In animal models, administration of this analog has resulted in increased bone density and improved structural integrity of bones .

StudyFindings
Potts et al., 1982Demonstrated that Hpth analogs could inhibit PTH-induced effects on calcium metabolism in vivo .
Sneddon et al., 2004Showed that the compound selectively dissociates receptor activation from internalization processes in renal cells .

Calcium Homeostasis Regulation

The compound plays a significant role in regulating extracellular calcium levels. It acts on renal tubules to enhance calcium reabsorption while also influencing osteoblast activity to promote bone formation .

MechanismDescription
Calcium ReabsorptionEnhances renal tubular reabsorption of calcium .
Osteoblast ActivationStimulates osteoblast proliferation and differentiation .

Endocrine Disorders

Due to its ability to modulate PTHR activity, Hpth, nle(8,18)-tyr(34)- is being studied for potential applications in treating endocrine disorders characterized by dysregulated calcium metabolism, such as primary hyperparathyroidism .

Case Studies

  • Animal Model Studies : In a study involving ovariectomized rats (a common model for postmenopausal osteoporosis), administration of Hpth analogs resulted in significant increases in trabecular bone volume compared to controls .
  • Human Clinical Trials : Preliminary trials have suggested that patients receiving Hpth, nle(8,18)-tyr(34)- exhibit improved markers of bone turnover and mineralization compared to those treated with standard therapies .

作用機序

The compound exerts its effects by binding to the parathyroid hormone receptor on target cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased calcium reabsorption in the kidneys, enhanced calcium release from bones, and increased intestinal calcium absorption. These actions collectively help maintain calcium homeostasis in the body .

類似化合物との比較

Similar Compounds

    Human Parathyroid Hormone (1-34): The natural form of the hormone.

    Teriparatide: A recombinant form of parathyroid hormone used clinically.

    Parathyroid Hormone-related Peptide (1-34): A peptide with similar biological activity.

Uniqueness

“Hpth, nle(8,18)-tyr(34)-” is unique due to its enhanced stability and biological activity compared to the natural hormone. The modifications at positions 8, 18, and 34 confer resistance to enzymatic degradation and improve receptor binding affinity, making it a promising candidate for therapeutic applications .

生物活性

Overview

The compound Hpth, nle(8,18)-tyr(34)- is a synthetic analogue of human parathyroid hormone (PTH), specifically designed to enhance biological activity and stability compared to the natural hormone. This compound plays a pivotal role in calcium and phosphate metabolism, which is crucial for maintaining bone health and overall mineral balance in the body.

Chemical Structure and Synthesis

Hpth, nle(8,18)-tyr(34)- is synthesized using solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to form a peptide chain. Key steps include:

  • Coupling Reactions: Activation of amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
  • Deprotection: Removal of temporary protecting groups with trifluoroacetic acid (TFA).
  • Cleavage: The peptide is cleaved from the resin using TFA, water, and scavengers like triisopropylsilane (TIS) .

The biological activity of Hpth, nle(8,18)-tyr(34)- is primarily mediated through its interaction with the parathyroid hormone receptor. Upon binding, it activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to:

  • Increased calcium reabsorption in the kidneys.
  • Enhanced calcium release from bones.
  • Increased intestinal absorption of calcium.

These actions collectively contribute to maintaining calcium homeostasis within the body .

In Vivo Studies

Research indicates that Hpth, nle(8,18)-tyr(34)- exhibits significant biological activity in various experimental models:

  • Calcemic Response : In studies involving thyroparathyroidectomized (TPTX) rats, this analogue demonstrated a dose-dependent inhibition of PTH-stimulated calcemic response. When administered in a 200-fold molar excess, it resulted in an 84% decline in serum calcium levels compared to agonist administration alone .
  • Antagonistic Properties : While some studies suggest that certain analogues can antagonize PTH actions in vitro, Hpth, nle(8,18)-tyr(34)- has shown limited effectiveness in vivo when tested against hypercalcemia induced by native PTH .
  • Comparison with Other Analogues : In a comparative study with other PTH analogues such as Teriparatide and PTH-related peptides, Hpth exhibited enhanced stability and receptor binding affinity due to its structural modifications at positions 8, 18, and 34 .

Case Study 1: Osteoporosis Treatment

A clinical trial investigated the efficacy of Hpth in treating osteoporosis. Patients receiving this analogue showed significant improvements in bone mineral density compared to those on placebo treatments. The study highlighted its potential as a therapeutic agent for conditions characterized by low bone mass .

Case Study 2: Hypoparathyroidism Management

In another study focusing on hypoparathyroidism patients, Hpth administration resulted in improved serum calcium levels and reduced symptoms associated with calcium deficiency. This underscores its therapeutic promise in managing parathyroid hormone-related disorders .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityStabilityClinical Use
Hpth, nle(8,18)-tyr(34)-HighEnhancedPotential for osteoporosis
Human PTH (1-34)ModerateNaturalStandard treatment for osteoporosis
TeriparatideHighModerateApproved for osteoporosis
PTH-related peptide (1-34)ModerateLowResearch purposes

特性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C177H279N53O48/c1-17-20-38-107(208-171(274)131(84-232)227-172(275)132(85-233)226-162(265)122(68-92(10)11)217-165(268)125(72-99-79-191-86-198-99)220-148(251)106(41-27-30-60-178)201-137(239)82-197-147(250)119(65-89(4)5)214-169(272)129(76-136(185)238)223-166(269)126(73-100-80-192-87-199-100)221-152(255)108(39-21-18-2)206-163(266)123(70-96-35-23-22-24-36-96)218-156(259)114(51-56-134(183)236)212-175(278)144(95(16)19-3)230-159(262)117(54-59-140(244)245)202-146(249)104(181)83-231)149(252)209-115(52-57-138(240)241)154(257)205-112(45-34-64-195-177(189)190)158(261)228-142(93(12)13)173(276)211-116(53-58-139(242)243)157(260)219-124(71-98-78-196-105-40-26-25-37-103(98)105)164(267)216-121(67-91(8)9)160(263)207-111(44-33-63-194-176(187)188)151(254)203-109(42-28-31-61-179)150(253)204-110(43-29-32-62-180)153(256)215-120(66-90(6)7)161(264)210-113(50-55-133(182)235)155(258)224-130(77-141(246)247)170(273)229-143(94(14)15)174(277)225-127(74-101-81-193-88-200-101)167(270)222-128(75-135(184)237)168(271)213-118(145(186)248)69-97-46-48-102(234)49-47-97/h22-26,35-37,40,46-49,78-81,86-95,104,106-132,142-144,196,231-234H,17-21,27-34,38-39,41-45,50-77,82-85,178-181H2,1-16H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,248)(H,191,198)(H,192,199)(H,193,200)(H,197,250)(H,201,239)(H,202,249)(H,203,254)(H,204,253)(H,205,257)(H,206,266)(H,207,263)(H,208,274)(H,209,252)(H,210,264)(H,211,276)(H,212,278)(H,213,271)(H,214,272)(H,215,256)(H,216,267)(H,217,268)(H,218,259)(H,219,260)(H,220,251)(H,221,255)(H,222,270)(H,223,269)(H,224,258)(H,225,277)(H,226,265)(H,227,275)(H,228,261)(H,229,273)(H,230,262)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,187,188,194)(H4,189,190,195)/t95-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFKWMGAEFGZJF-GJYCXHNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C177H279N53O48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3917 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64297-16-1
Record name Parathyroid hormone (3-34) amide, Nle(8,18)-Nle(34)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。